Thermal Stability: Elevated Melting Point Relative to Enantiomeric and Hydrochloride Analogs
The melting point of (S)-BoroLeu-(-)-Pinanediol-CF3COOH is 233-237°C, which is approximately 55-60°C higher than the melting point of the enantiomeric (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (175-182°C) and 55-59°C higher than the hydrochloride salt (R)-BoroLeu-(+)-Pinanediol-HCl (176-178°C) . This substantial elevation in melting point indicates stronger intermolecular forces and higher thermal stability in the solid state for the (S)-trifluoroacetate salt compared to its closest structural analogs.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 233-237°C |
| Comparator Or Baseline | (R)-BoroLeu-(+)-Pinanediol trifluoroacetate: 175-182°C; (R)-BoroLeu-(+)-Pinanediol-HCl: 176-178°C |
| Quantified Difference | +55-60°C relative to enantiomeric trifluoroacetate; +55-59°C relative to (R)-hydrochloride |
| Conditions | Solid crystalline powder; melting point determination by standard capillary method |
Why This Matters
Higher melting point provides a wider safe operating temperature window during shipping, storage, and handling, reducing the risk of premature degradation or phase change that could compromise synthetic or analytical workflows.
